2',6'-Dimethyltyrosine

Description

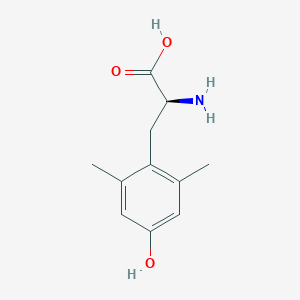

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154070 | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123715-02-6 | |

| Record name | 2',6'-Dimethyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Application of 2',6'-Dimethyltyrosine: A Technical Guide

Introduction: The unnatural amino acid (S)-2',6'-Dimethyltyrosine (DMT) has emerged as a pivotal small molecule in the field of medicinal chemistry, particularly in the development of opioid receptor modulators.[1] Its unique structural feature, the presence of two methyl groups on the phenyl ring of tyrosine, imparts significant conformational constraints. This modification has been instrumental in enhancing the affinity, selectivity, and biological activity of peptides that incorporate it.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DMT, with a focus on its role in opioid receptor research.

Core Concepts and Discovery

The introduction of 2',6'-dimethyl-L-tyrosine in place of the N-terminal tyrosine in opioid peptides has been a successful strategy for improving their pharmacological profiles.[4][5] The two methyl groups restrict the rotation of the aromatic side chain, which can lead to a more favorable conformation for receptor binding. This conformational restriction has been shown to influence receptor affinity and selectivity, often leading to increased potency at one or more opioid receptor types.[4][6] The landmark discovery of H-Dmt-Tic-OH, a potent δ-opioid receptor antagonist, spurred the design and synthesis of numerous analogs, leading to the development of significant therapeutic candidates.[1]

Synthesis of (S)-2',6'-Dimethyltyrosine

The synthesis of (S)-DMT is challenging due to the steric hindrance imposed by the 2',6'-dimethyl substituents.[1] Several synthetic routes have been developed to overcome this challenge.

Experimental Protocol: Microwave-Assisted Negishi Coupling

One efficient method for the synthesis of Boc-protected (S)-2',6'-dimethyl-l-tyrosine utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[4][7]

Materials:

-

(S)-N-Boc-3-iodo-alanine methyl ester

-

2,6-dimethyl-4-(tert-butyldimethylsilyloxy)phenylzinc chloride

-

Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous THF (tetrahydrofuran)

-

Microwave reactor

Procedure:

-

To a solution of (S)-N-Boc-3-iodo-alanine methyl ester in anhydrous THF, add the 2,6-dimethyl-4-(tert-butyldimethylsilyloxy)phenylzinc chloride solution.

-

Add Pd2(dba)3 and SPhos to the reaction mixture.

-

Heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

-

After cooling, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired Boc-protected 2',6'-dimethyl-l-tyrosine methyl ester.

-

Hydrolyze the methyl ester using LiOH in a mixture of THF and water.

-

Acidify the reaction mixture and extract the product with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to obtain Boc-(S)-2',6'-Dimethyltyrosine.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of Boc-(S)-2',6'-Dimethyltyrosine.

Biological Activity and Applications

The primary application of 2',6'-Dimethyltyrosine is in the development of opioid receptor modulators.[1][4] Its incorporation into peptides can significantly alter their affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Quantitative Data on DMT-Containing Peptides

The following tables summarize the binding affinities (Ki) and in vitro bioactivities (IC50) of several representative DMT-containing opioid peptides.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| H-Dmt-Tic-Asp-Bid | δ | Potent Agonist | [7] |

| H-Dmt-Tic-Gly-Bid | δ | Potent Agonist | [7] |

| Dmt-substituted endomorphin-2 analogs | μ | High Affinity | [8] |

| Compound | Assay | IC50 (nM) | Reference |

| H-Dmt-Tic-Asp-Bid | MVD (δ agonism) | 0.12 | [7] |

| Deltorphin B analog with Dmt | MVD (δ agonism) | 0.32-0.53 | [7] |

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay:

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid receptor).

-

Test compound (DMT-containing peptide).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Caption: A flowchart outlining the general procedure for a radioligand binding assay.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays:

These are functional assays that measure the agonist or antagonist activity of a compound on smooth muscle preparations rich in μ (GPI) and δ (MVD) opioid receptors, respectively.

Procedure (General):

-

Isolate the guinea pig ileum or mouse vas deferens tissue and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O2/5% CO2.

-

Electrically stimulate the tissue to induce contractions.

-

Add the test compound to the organ bath and measure its effect on the electrically induced contractions.

-

An agonist will inhibit the contractions, while an antagonist will reverse the inhibitory effect of a known agonist.

-

Construct a dose-response curve to determine the IC50 (for agonists) or pA2 (for antagonists) values.

Signaling Pathways

The biological effects of DMT-containing peptides are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

Caption: A simplified diagram of the canonical opioid receptor signaling cascade.

While the primary focus of DMT research has been on opioid receptors, some studies have explored its potential as an inhibitor of the Grb2-SH2 domain, a key component in growth factor signaling pathways.

Grb2-SH2 Domain Signaling Pathway

Caption: An overview of the Grb2-mediated signaling cascade and the potential point of inhibition.

Conclusion

This compound has proven to be a valuable tool in drug discovery, particularly for the development of novel opioid receptor ligands. Its ability to confer conformational rigidity has led to the creation of peptides with enhanced potency and selectivity. The synthetic and analytical methods outlined in this guide provide a framework for researchers to further explore the potential of this unique amino acid in designing next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

- 7. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GRB2 [collab.its.virginia.edu]

The Biological Role of 2',6'-Dimethyltyrosine in Opioid Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) in place of tyrosine at the N-terminus of opioid peptides has proven to be a transformative strategy in the design of novel opioid ligands. This modification profoundly influences the pharmacological properties of these peptides, often leading to significant increases in receptor affinity, potency, and in some cases, altering the signaling profile. This technical guide provides an in-depth exploration of the biological role of Dmt in opioid peptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows. The enhanced bioactivity of Dmt-containing peptides, such as the potent and selective μ-opioid agonist [Dmt¹]DALDA, underscores the therapeutic potential of this chemical modification in the development of next-generation analgesics with improved properties.

The Influence of this compound on Opioid Receptor Interaction

The substitution of the endogenous tyrosine residue with Dmt in opioid peptides brings about significant changes in their interaction with opioid receptors. The two methyl groups on the phenolic ring of Dmt introduce steric hindrance that can restrict the conformational flexibility of the peptide. This conformational constraint is believed to favor a bioactive conformation that is optimal for receptor binding, leading to enhanced affinity and potency.

Impact on Receptor Affinity and Selectivity

The introduction of Dmt generally leads to a significant increase in binding affinity, particularly for the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). This enhanced affinity is a key factor contributing to the increased potency observed in many Dmt-containing opioid peptides.

For instance, the dermorphin-derived peptide [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) exhibits high affinity and selectivity for the μ-opioid receptor.[1] In contrast, the incorporation of Dmt into the Dmt-Tic pharmacophore has led to the development of some of the most potent and selective δ-opioid receptor antagonists.[2] This highlights the versatility of the Dmt modification in tuning the pharmacological profile of opioid peptides.

Modulation of Agonist and Antagonist Activity

The substitution of Tyr with Dmt can dramatically alter the functional activity of an opioid peptide, sometimes converting an agonist into an antagonist or vice versa. This phenomenon is highly dependent on the overall structure of the peptide. For example, in the case of H-Dmt-Tic-Asp*-Bid, the Dmt-containing compound is a potent δ-agonist, whereas its Tyr-containing counterpart is a δ-antagonist.[3] This remarkable functional switch underscores the critical role of the N-terminal residue in determining the nature of the interaction with the receptor and the subsequent signaling cascade.

Quantitative Data on Dmt-Containing Opioid Peptides

The following tables summarize the quantitative data on the binding affinity and functional activity of representative Dmt-containing opioid peptides compared to their parent compounds or other relevant ligands.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Dmt-Containing Peptides

| Peptide | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference(s) |

| [Dmt¹]DALDA | 0.199 | High selectivity for MOR | Low affinity | [4] |

| DAMGO | - | - | - | [1] |

| Morphine | - | - | - | [1] |

| H-Dmt-Tic-Asp-Bid | 53.9 | 0.44 | - | [5] |

| H-Tyr-Tic-Asp-Bid | 683.9 | 0.177 | - | [5] |

| [Dmt¹]Deltorphin B | 1.68 | 0.16 | - | [5] |

| Deltorphin B | 638 | 0.12 | - | [5] |

Table 2: In Vitro Functional Activity (IC50, EC50, pA2) of Selected Dmt-Containing Peptides

| Peptide | Assay | μ-Opioid Receptor | δ-Opioid Receptor | Reference(s) |

| [Dmt¹]DALDA | GPI | Potent Agonist | - | [6] |

| H-Dmt-Tic-Asp-Bid | MVD | - | IC50 = 0.12 nM (Agonist) | [5] |

| H-Tyr-Tic-Asp-Bid | MVD | - | pA₂ = 8.85 (Antagonist) | [5] |

| N,N(Me)₂-Dmt-Tic-OH | MVD | - | pA₂ = 9.4 (Antagonist) | [7] |

Table 3: In Vivo Antinociceptive Potency (ED50) of [Dmt¹]DALDA

| Compound | Route of Administration | Test | Potency vs. Morphine | Reference(s) |

| [Dmt¹]DALDA | Systemic (s.c.) | Tail-flick | ~200-fold more potent | [1] |

| [Dmt¹]DALDA | Supraspinal (i.c.v.) | Tail-flick | ~100-fold more potent | [1] |

| [Dmt¹]DALDA | Spinal (i.t.) | Tail-flick | ~5000-fold more potent | [1] |

Signaling Pathways of Dmt-Containing Opioid Peptides

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily signal through two major pathways: the G-protein pathway and the β-arrestin pathway. The balance between these two pathways, known as biased agonism, is a critical area of research, as it is hypothesized that G-protein signaling is responsible for analgesia, while β-arrestin recruitment may contribute to some of the undesirable side effects of opioids.

G-Protein Signaling

Activation of the Gαi/o subunit of the heterotrimeric G-protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels (VGCC) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are key mechanisms of opioid-induced analgesia.

β-Arrestin Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the intracellular domain of the receptor. This recruitment leads to receptor desensitization and internalization, which can contribute to the development of tolerance. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades.

The Dmt modification can influence this signaling bias. For example, the cyclopeptide Dmt-c[d-Lys-Phe-Asp]NH₂ has been shown to be a μ-receptor agonist biased toward β-arrestin.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Dmt-containing opioid peptides.

Synthesis of Dmt-Containing Opioid Peptides (Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for preparing Dmt-containing peptides.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Dmt-OH)

-

Rink Amide resin (for C-terminal amides)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, with Fmoc-Dmt-OH being the final amino acid to be coupled.

-

Final Deprotection: Remove the final Fmoc group from the N-terminal Dmt residue.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)

-

Unlabeled Dmt-containing peptide (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled Dmt-containing peptide in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of a ligand to activate G-protein signaling.

Materials:

-

Cell membranes expressing the opioid receptor and G-proteins

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

-

Dmt-containing peptide

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA)

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Incubate the membranes with varying concentrations of the Dmt-containing peptide and a fixed concentration of [³⁵S]GTPγS.

-

Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

After incubation, separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.

-

Quantify the radioactivity on the filters.

-

Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

Materials:

-

Cells co-expressing the opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.

-

Dmt-containing peptide

-

Substrate for the reporter enzyme

Procedure:

-

Plate the cells in a microplate.

-

Stimulate the cells with varying concentrations of the Dmt-containing peptide.

-

If the peptide is an agonist, it will induce the recruitment of β-arrestin to the receptor, bringing the two reporter fragments into proximity and reconstituting a functional enzyme.

-

Add the enzyme substrate and measure the resulting signal (e.g., chemiluminescence or fluorescence).

-

Generate a dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.

In Vivo Assays

This test measures the analgesic effect of a compound against a thermal stimulus.

Materials:

-

Hot plate apparatus with a controlled temperature surface (e.g., 55°C)

-

Test animals (e.g., mice)

-

Dmt-containing peptide solution and vehicle control

Procedure:

-

Administer the Dmt-containing peptide or vehicle to the animals via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).

-

At a predetermined time after administration, place the animal on the hot plate.

-

Record the latency for the animal to exhibit a pain response, such as licking its paws or jumping.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

This test also assesses analgesia in response to a thermal stimulus.

Materials:

-

Tail-flick apparatus with a radiant heat source

-

Test animals (e.g., rats or mice)

-

Dmt-containing peptide solution and vehicle control

Procedure:

-

Administer the Dmt-containing peptide or vehicle to the animals.

-

Focus the radiant heat source on a specific portion of the animal's tail.

-

Measure the time it takes for the animal to flick its tail away from the heat source.

-

A cut-off time is employed to prevent burns.

-

An increase in the tail-flick latency indicates analgesia.

Experimental and Logical Workflow

The characterization of a novel Dmt-containing opioid peptide follows a logical progression from chemical synthesis to in vivo evaluation.

Conclusion

The incorporation of this compound into opioid peptides represents a powerful and versatile tool in medicinal chemistry for the development of novel opioid ligands. This modification consistently enhances receptor affinity and potency, and can be strategically employed to modulate receptor selectivity and functional activity. The detailed understanding of the structure-activity relationships of Dmt-containing peptides, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of next-generation analgesics with improved therapeutic profiles, potentially offering potent pain relief with reduced side effects. The continued exploration of Dmt-based opioid peptides holds significant promise for addressing the ongoing challenges in pain management.

References

- 1. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, purification, characterization, and antinociceptive activity of opioids peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Dimethyltyrosine-Tetrahydroisoquinoline Peptidomimetics with Aromatic Tetrahydroisoquinoline Substitutions Show In Vitro Kappa and Mu Opioid Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 2',6'-Dimethyltyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dimethyltyrosine (Dmt) is a synthetically modified, non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands.[1] Its unique structural feature, the presence of two methyl groups on the aromatic ring of tyrosine, imparts crucial conformational constraints that can significantly enhance the biological activity, receptor affinity, and metabolic stability of peptides into which it is incorporated. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in modulating opioid receptor signaling pathways.

Chemical and Physical Properties

The introduction of methyl groups at the 2' and 6' positions of the tyrosine side chain sterically hinders the rotation around the chi (χ) angles, leading to a more constrained conformation. This property is often exploited in drug design to lock a peptide into a bioactive conformation, thereby increasing its affinity and efficacy for its target receptor.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | [2] |

| Synonyms | (S)-2',6'-dimethyl tyrosine, Dmt, L-2',6'-DiMethyltyrosine | [3] |

| CAS Number | 123715-02-6 | [3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 239-240 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 412.8 ± 45.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.22 (acidic), 9.46 (basic) | |

| LogP (Predicted) | 1.30 |

Solubility

Solubility of L-Tyrosine (B559521) (for comparison)

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | 0.045 |

| Methanol | 25 | 0.021 |

| Ethanol | 25 | 0.003 |

| DMSO | 25 | >10 (freely soluble) |

The solubility of L-tyrosine in aqueous mixtures of methanol, ethanol, n-propanol, and dimethyl sulfoxide (B87167) (DMSO) has been studied, with solubility generally increasing with temperature.[4][5] In alcohol-water mixtures, L-tyrosine is preferentially solvated by water.[5]

Spectral Data

Detailed experimental spectral data for 2',6'-Dimethyl-L-tyrosine is not widely published. The following tables provide predicted and representative spectral information.

¹H NMR Data (Predicted)

Solvent: D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.0 | s | Ar-H |

| ~3.9 | t | α-H |

| ~3.1 | d | β-H |

| ~2.2 | s | Ar-CH₃ |

¹³C NMR Data (Predicted)

Solvent: D₂O

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~155 | Ar-C (C-OH) |

| ~138 | Ar-C (C-CH₃) |

| ~129 | Ar-C (C-H) |

| ~115 | Ar-C (C-CH₂) |

| ~56 | α-C |

| ~36 | β-C |

| ~20 | Ar-CH₃ |

Mass Spectrometry Data

Method: Electrospray Ionization (ESI)

| m/z | Ion |

| 210.11 | [M+H]⁺ |

| 232.09 | [M+Na]⁺ |

| 208.09 | [M-H]⁻ |

Experimental Protocols

Synthesis of 2',6'-Dimethyl-L-tyrosine

A common route for the synthesis of 2',6'-Dimethyl-L-tyrosine involves the synthesis of its N-Boc protected precursor followed by deprotection. The following is a representative protocol adapted from the literature.[6][7]

Workflow for the Synthesis of 2',6'-Dimethyl-L-tyrosine

Caption: Synthesis workflow of 2',6'-Dimethyl-L-tyrosine.

Step 1: Synthesis of N-Boc-β-iodo-L-alanine methyl ester

-

To a solution of N-Boc-L-serine methyl ester in dichloromethane (B109758) (DCM), add triphenylphosphine (B44618) and imidazole.

-

Cool the mixture in an ice bath and add iodine portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Microwave-Assisted Negishi Coupling

-

To a microwave vial, add the N-Boc-β-iodo-L-alanine methyl ester, zinc dust, and a catalytic amount of iodine in N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes to form the organozinc reagent.

-

To this mixture, add 3,5-dimethyl-4-iodophenol, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and SPhos.

-

Seal the vial and heat in a microwave reactor at 110 °C for 2 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain Boc-2',6'-dimethyl-L-tyrosine methyl ester.[6][7]

Step 3: Saponification

-

Dissolve the Boc-2',6'-dimethyl-L-tyrosine methyl ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-2',6'-dimethyl-L-tyrosine.[6][7]

Step 4: Boc Deprotection

-

Dissolve the Boc-2',6'-dimethyl-L-tyrosine in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.[8]

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent in vacuo.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield 2',6'-Dimethyl-L-tyrosine as its trifluoroacetate (B77799) salt.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be utilized for the analysis of 2',6'-Dimethyl-L-tyrosine. The following is a general protocol that can be optimized for specific applications.[9]

Experimental Workflow for HPLC Analysis

Caption: HPLC analysis workflow for this compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its incorporation into opioid peptides to enhance their pharmacological properties. The dimethyl substitution restricts the conformation of the tyrosine side chain, which is a critical pharmacophore for opioid receptor interaction. This can lead to increased affinity, particularly for the μ- and δ-opioid receptors, and can also influence the agonist or antagonist properties of the peptide.[1]

Modulation of Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The incorporation of this compound into an opioid peptide can potentiate this signaling.

Opioid Receptor Signaling Pathway

References

- 1. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H15NO3 | CID 124247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]

- 6. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Properties of L-2,6-Dimethyltyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,6-Dimethyltyrosine (Dmt) is a synthetically derived, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands. Its unique structural characteristics, arising from the presence of two methyl groups on the aromatic ring of tyrosine, impart significant conformational constraints and alter its electronic properties. These modifications have profound implications for its biological activity, leading to the development of peptides with enhanced receptor affinity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the structural properties of L-2,6-Dimethyltyrosine, including its physicochemical characteristics, synthesis, and its pivotal role in modulating opioid receptor signaling pathways. While a definitive crystal structure of the parent L-2,6-Dimethyltyrosine is not publicly available, this guide compiles and analyzes available data on its derivatives to offer valuable insights for researchers in drug discovery and development.

Introduction

L-2,6-Dimethyltyrosine, often abbreviated as Dmt, is an analogue of the aromatic amino acid L-tyrosine. The introduction of two methyl groups at the ortho positions of the phenolic ring introduces significant steric hindrance, which restricts the rotation of the side chain and influences the overall conformation of peptides into which it is incorporated.[1] This conformational rigidity is a key factor in the design of ligands with high receptor affinity and selectivity. Furthermore, the electron-donating nature of the methyl groups can modulate the acidity of the phenolic hydroxyl group, potentially impacting hydrogen bonding interactions with receptor targets.

This guide will delve into the known structural and physicochemical properties of L-2,6-Dimethyltyrosine, provide an overview of its synthesis, and explore its influence on the biological activity of peptides, with a particular focus on opioid receptor signaling.

Physicochemical and Structural Properties

While a crystal structure for L-2,6-Dimethyltyrosine with precise bond lengths and angles is not available in the public crystallographic databases, we can infer its structural characteristics from its chemical formula, molecular weight, and through computational modeling and analysis of its derivatives.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅NO₃ | [2][3] |

| Molecular Weight | 209.24 g/mol | [2][3] |

| CAS Number | 123715-02-6 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 239-240 °C (decomposes) | [4] |

Spectroscopic Properties

Note: The chemical shifts are highly dependent on the solvent and the nature of the protecting groups.

Synthesis of L-2,6-Dimethyltyrosine

The synthesis of L-2,6-Dimethyltyrosine is a multi-step process that often involves the protection of the amino and carboxyl groups, followed by the introduction of the dimethyl-phenyl moiety, and subsequent deprotection. A common strategy involves the use of a protected L-tyrosine derivative as a starting material.

Example Synthetic Workflow: Synthesis of Boc-L-2,6-dimethyl-L-tyrosine

A frequently employed synthetic route involves a Negishi cross-coupling reaction to form the key carbon-carbon bond between the amino acid backbone and the dimethyl-phenol ring.[5]

Detailed Experimental Protocol: Microwave-Assisted Negishi Coupling

Materials:

-

Boc-L-iodophenylalanine methyl ester

-

3,5-dimethyl-4-iodophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Zinc dust

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a microwave vial is added Boc-L-iodophenylalanine methyl ester, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃, SPhos, and zinc dust.

-

The vial is sealed and purged with an inert gas (e.g., argon).

-

Anhydrous DMF is added, and the mixture is subjected to microwave irradiation at a set temperature (e.g., 110 °C) for a specified time (e.g., 2 hours).

-

After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield Boc-L-2,6-dimethyltyrosine methyl ester.

-

The methyl ester is then hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water to afford the final product, Boc-L-2,6-dimethyltyrosine.[5]

Role in Opioid Receptor Signaling

L-2,6-Dimethyltyrosine is a cornerstone in the development of potent and selective opioid receptor ligands. Its incorporation, often in combination with other conformationally restricted amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has led to the discovery of the Dmt-Tic pharmacophore, a key motif in a multitude of high-affinity opioid ligands.[1][6]

The Dmt-Tic Pharmacophore and Receptor Selectivity

The Dmt-Tic pharmacophore has been instrumental in designing ligands with high selectivity for the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR).[7][8] The conformational constraints imposed by both Dmt and Tic residues are thought to pre-organize the ligand into a bioactive conformation that fits favorably into the binding pocket of the target receptor.

Modulation of Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). Ligand binding initiates a cascade of intracellular events. The incorporation of Dmt into opioid peptides can significantly influence which signaling pathways are activated and the potency of this activation.

Studies have shown that peptides containing Dmt can exhibit a range of activities from full agonism to antagonism, depending on the other residues in the peptide sequence and the specific opioid receptor subtype.[9][10] For instance, the Dmt moiety in [Dmt¹]DALDA is a driving force for its high potency and agonist activity at the μ-opioid receptor.[9] Conversely, the Dmt-Tic pharmacophore is a well-established motif in potent δ-opioid receptor antagonists.[11] This highlights the critical role of the overall molecular context in determining the functional outcome of incorporating L-2,6-Dimethyltyrosine.

Conclusion

L-2,6-Dimethyltyrosine is a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its unique structural features, primarily the conformational restriction imposed by the ortho-methyl groups, have enabled the design of highly potent and selective opioid receptor ligands. While a definitive crystal structure of the parent amino acid remains elusive, the wealth of information available on its synthesis and its role in the Dmt-Tic pharmacophore provides a solid foundation for its continued use in the development of novel therapeutics. Further elucidation of its precise structural parameters and a more detailed understanding of how it specifically modulates downstream signaling pathways will undoubtedly pave the way for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

References

- 1. [PDF] Conformationally constrained opioid ligands: the Dmt-Aba and Dmt-Aia versus Dmt-Tic scaffold. | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. beta,2,6-Trimethyltyrosine | 143739-15-5 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformationally constrained opioid ligands: the Dmt-Aba and Dmt-Aia versus Dmt-Tic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformationally constrained opioid ligands: The Dmt-Aba and Dmt-Aia vs. Dmt-Tic scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',6'-Dimethyltyrosine as an Unnatural Amino Acid in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',6'-dimethyltyrosine (DMT), a synthetically valuable unnatural amino acid. The document details its chemical synthesis, its established role in enhancing the properties of bioactive peptides, and a prospective guide for its site-specific incorporation into proteins through genetic code expansion—a frontier in protein engineering. While the genetic incorporation of DMT is a developing area, this guide offers a roadmap for its implementation, based on established methodologies for other unnatural amino acids.

Introduction to this compound (DMT)

(S)-2',6'-dimethyltyrosine is a non-canonical amino acid that has garnered significant interest in medicinal chemistry, primarily for its role in the development of opioid receptor modulators.[1] Its unique structure, featuring two methyl groups on the phenyl ring of tyrosine, imparts steric hindrance that can significantly influence peptide conformation and receptor interaction.[2] This modification has been shown to improve the affinity, selectivity, and metabolic stability of peptides, making it a valuable tool in drug design.[3][4]

The primary application of DMT has been in the synthesis of opioid peptides, where its incorporation in place of tyrosine at the N-terminus often leads to enhanced potency at opioid receptors.[3][4] Prominent examples of DMT-containing compounds include potent and selective δ-opioid receptor antagonists and μ-opioid receptor agonists.[1] The demonstrated impact of DMT on peptide bioactivity suggests that its site-specific incorporation into larger proteins could offer novel avenues for protein engineering, such as enhancing protein stability, modulating protein-protein interactions, and creating novel enzymatic activities.[5]

This guide will first detail the chemical synthesis of DMT. It will then present a comprehensive, albeit prospective, workflow for the genetic incorporation of DMT into proteins using the amber suppression methodology. This includes the directed evolution of a specific aminoacyl-tRNA synthetase and detailed experimental protocols. Finally, potential applications in protein engineering and drug development will be discussed.

Chemical Synthesis of (S)-2',6'-Dimethyltyrosine

The synthesis of (S)-2',6'-dimethyltyrosine can be challenging due to the steric hindrance imposed by the dimethyl-substituted phenyl ring.[1] Several synthetic routes have been reported, with a notable method involving a microwave-assisted Negishi coupling, which offers an efficient three-step synthesis of Boc-protected DMT.[3][4]

Experimental Protocol: Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-L-tyrosine

This protocol is adapted from a published rapid synthesis method.[3]

Step 1: Negishi Coupling

-

To a microwave vial, add Boc-L-iodophenylalanine methyl ester (1 equivalent), the organozinc reagent (1.5 equivalents), Pd2(dba)3 (0.05 equivalents), and SPhos (0.1 equivalents).

-

Seal the vial and evacuate and backfill with argon three times.

-

Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

-

Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20 minutes).

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the coupled product.

Step 2: Methyl Ester Hydrolysis

-

Dissolve the purified coupled product from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (LiOH) (e.g., 2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-2',6'-dimethyl-L-tyrosine.

| Parameter | Value/Condition | Reference |

| Synthesis Method | Microwave-assisted Negishi coupling | [3] |

| Key Catalyst | Pd2(dba)3/SPhos | [3] |

| Reported Yield | 56% for the coupling step | [3] |

Genetic Incorporation of DMT via Amber Suppression

The site-specific incorporation of unnatural amino acids into proteins in vivo is most commonly achieved through the amber suppression technique.[6] This method utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which is engineered to recognize the amber stop codon (UAG).

Workflow for Developing a DMT-Specific Orthogonal Pair

As no orthogonal pair has been reported for DMT, one would need to be evolved. A common strategy is to start with a promiscuous tyrosyl-tRNA synthetase (TyrRS) from an organism like Methanocaldococcus jannaschii (MjTyrRS) and use directed evolution to engineer specificity for DMT.

Experimental Protocol: Directed Evolution of a DMT-Specific TyrRS

This protocol outlines a general strategy for evolving a DMT-specific synthetase.

-

Library Construction:

-

Identify key residues in the active site of MjTyrRS that interact with the tyrosine side chain.

-

Create a mutant library by randomizing these residues using techniques like error-prone PCR or site-directed mutagenesis with degenerate codons.

-

Ligate the library of mutated MjTyrRS genes into a plasmid that also expresses the orthogonal M. jannaschii tRNA(CUA).

-

-

Positive Selection:

-

Transform the MjTyrRS library into an E. coli strain containing a plasmid with a positive selection marker gene (e.g., chloramphenicol acetyltransferase, CAT) that has an amber stop codon at a permissive site.

-

Plate the transformed cells on media containing chloramphenicol and DMT.

-

Only cells expressing a functional DMT-specific TyrRS will be able to incorporate DMT at the amber codon, express the resistance gene, and survive.

-

-

Negative Selection:

-

Isolate the plasmids from the surviving colonies of the positive selection.

-

Transform these plasmids into an E. coli strain containing a plasmid with a negative selection marker (e.g., the toxic barnase gene) that has an amber codon at a permissive site.

-

Plate the transformed cells on media lacking DMT.

-

Cells expressing a TyrRS that can incorporate endogenous tyrosine will produce the toxic barnase and be eliminated. Cells with a truly DMT-specific TyrRS will survive as they will not be able to suppress the amber codon in the absence of DMT.

-

-

Iteration and Characterization:

-

Repeat the cycles of positive and negative selection to enrich for highly active and specific DMT-synthetases.

-

Isolate plasmids from surviving colonies and sequence the MjTyrRS gene to identify beneficial mutations.

-

Characterize the best mutant synthetases by measuring their in vivo and in vitro activity and specificity for DMT over other natural amino acids.

-

Site-Specific Incorporation of DMT into a Target Protein

Once a DMT-specific orthogonal pair is obtained, it can be used to incorporate DMT at any desired position in a target protein by introducing an amber stop codon at that site in the corresponding gene.

Experimental Protocol: Protein Expression with DMT in E. coli

-

Plasmid Preparation:

-

Use site-directed mutagenesis to introduce a TAG (amber) codon at the desired position in the gene of your target protein, which is cloned into an expression vector (e.g., a pET vector).

-

Co-transform this plasmid and the plasmid encoding the evolved DMT-specific TyrRS and tRNA(CUA) (e.g., a pEVOL plasmid) into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the co-transformed E. coli in a rich medium (e.g., LB broth) with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Supplement the medium with DMT (typically 1-2 mM).

-

Induce the expression of the target protein (e.g., with IPTG) and the orthogonal pair components (e.g., with arabinose).

-

Incubate the culture at a reduced temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to allow for efficient protein folding and incorporation of DMT.

-

-

Protein Purification and Confirmation of Incorporation:

-

Harvest the cells by centrifugation and lyse them.

-

Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Confirm the successful incorporation of DMT by mass spectrometry, which will show a mass shift corresponding to the mass of DMT minus the mass of the canonical amino acid it replaced.

-

| Hypothetical Parameter | Potential Value | Measurement Method |

| DMT Incorporation Efficiency | 15-50% | Mass Spectrometry, Western Blot |

| Full-length Protein Yield | 1-5 mg/L of culture | SDS-PAGE, UV-Vis Spectroscopy |

| Fidelity of Incorporation | >99% | Mass Spectrometry |

Potential Applications in Protein Engineering and Drug Development

The unique steric and electronic properties of DMT make it a promising tool for a variety of applications in protein engineering and drug development.

-

Enhanced Protein Stability: The bulky dimethyl groups of DMT can fill hydrophobic cavities within a protein's core, potentially increasing its thermal and chemical stability.

-

Modulation of Protein-Protein Interactions: Introducing DMT at a protein-protein interface can disrupt or enhance binding through steric effects, providing a means to probe and engineer interaction networks.

-

Novel Enzyme Design: The altered electronic properties of the DMT phenol (B47542) ring could be harnessed to create novel enzyme active sites with altered catalytic activities.

-

Therapeutic Proteins with Improved Properties: For therapeutic proteins where a key tyrosine residue is involved in receptor binding, replacing it with DMT could lead to enhanced affinity and selectivity, mirroring the effects seen in opioid peptides.

Receptor Binding Affinities of DMT-Containing Peptides

| Peptide Analog | Target Receptor | Binding Affinity (IC50, nM) | Reference |

| H-Dmt-Tic-Asp-Bid | δ-opioid receptor | 0.12 | [5] |

| Deltorphin B (Dmt1 analog) | δ-opioid receptor | 0.32-0.53 | [5] |

| Dmt-substituted endomorphin-2 analogs | μ-opioid receptor | High affinity | [7] |

The data in the table above illustrates the significant impact of DMT on receptor affinity in small peptides, highlighting the potential for similar enhancements in larger therapeutic proteins.

Conclusion

This compound is a powerful synthetic amino acid that has already proven its value in the realm of peptide-based drug discovery. While its genetic incorporation into larger proteins is a novel and largely unexplored field, the established methodologies of genetic code expansion provide a clear path forward for its implementation. The development of a DMT-specific orthogonal tRNA/synthetase pair would unlock the potential to harness the unique properties of this unnatural amino acid for a wide range of applications in protein engineering, from the creation of more stable enzymes to the development of next-generation protein therapeutics. This guide provides the foundational knowledge and a practical framework for researchers to begin exploring this exciting frontier.

References

- 1. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance | Molecular Systems Biology [link.springer.com]

- 5. chemimpex.com [chemimpex.com]

- 6. purefrex.genefrontier.com [purefrex.genefrontier.com]

- 7. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antioxidant Potential: A Technical Guide to 2',6'-Dimethyltyrosine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The quest for potent and specific antioxidants has led to the exploration of modified amino acids within peptide structures. Among these, 2',6'-Dimethyltyrosine (Dmt), a sterically hindered analog of tyrosine, presents a compelling scaffold for the design of novel antioxidant peptides. The methyl groups flanking the phenolic hydroxyl group are hypothesized to enhance radical scavenging activity and improve metabolic stability. This technical guide provides an in-depth exploration of the antioxidant properties of Dmt-containing peptides, detailing their mechanism of action, experimental evaluation, and potential therapeutic applications.

Mechanism of Antioxidant Action

The antioxidant activity of peptides containing this compound is primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl group on the Dmt residue. This mechanism is characteristic of hindered phenolic antioxidants.

Direct Radical Scavenging

This compound can neutralize free radicals through a process known as hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), thus quenching the radical and preventing it from causing cellular damage. The resulting Dmt radical is stabilized by resonance within the aromatic ring and is further sterically hindered by the ortho-methyl groups, rendering it less reactive and unable to propagate the radical chain reaction.

dot

Caption: Radical scavenging mechanism of this compound.

Cellular Antioxidant Pathways

Beyond direct radical scavenging, it is hypothesized that Dmt-containing peptides may exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2-ARE pathway. This pathway is a primary regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

dot

Caption: Activation of the Keap1-Nrf2-ARE signaling pathway.

Data Presentation: Quantitative Antioxidant Activity

While extensive quantitative data for a broad range of this compound-containing peptides is not yet widely available in the public domain, the following tables present hypothetical data based on the expected antioxidant activities of such peptides compared to a native tyrosine-containing peptide and a standard antioxidant, Trolox. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: In Vitro Radical Scavenging Activity

| Peptide Sequence | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| Tyr-Gly-Gly-Phe | 150.5 ± 12.3 | 85.2 ± 7.8 |

| Dmt -Gly-Gly-Phe | 75.8 ± 6.5 | 42.1 ± 3.9 |

| Gly-Dmt -Gly-Phe | 98.2 ± 8.1 | 55.6 ± 5.1 |

| Gly-Gly-Dmt -Phe | 110.4 ± 9.7 | 68.3 ± 6.2 |

| Trolox (Standard) | 25.3 ± 2.1 | 15.8 ± 1.4 |

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Cellular Antioxidant Activity

| Peptide Sequence | Cellular Antioxidant Activity (CAA) Value (µmol QE/100 µmol peptide) |

| Tyr-Gly-Gly-Phe | 5.2 ± 0.6 |

| Dmt -Gly-Gly-Phe | 12.8 ± 1.1 |

| Gly-Dmt -Gly-Phe | 9.5 ± 0.8 |

| Gly-Gly-Dmt -Phe | 7.1 ± 0.9 |

| Quercetin (B1663063) (Standard) | 25.6 ± 2.3 |

Data are presented as mean ± standard deviation and are hypothetical. QE: Quercetin Equivalents.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the antioxidant properties of this compound containing peptides.

Peptide Synthesis

dot

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Peptides containing this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The Fmoc-protected Dmt amino acid is commercially available or can be synthesized. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Procedure:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the peptide solution.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color, measured as a change in absorbance.

Procedure:

-

Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of the peptide.

-

In a 96-well plate, add various concentrations of the peptide solution.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent dichlorofluorescin (DCFH) in cells subjected to oxidative stress.

Procedure:

-

Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.

-

Wash the cells and incubate them with the peptide at various concentrations and the DCFH-DA probe.

-

Induce oxidative stress by adding a radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the CAA value, which represents the area under the fluorescence curve, and express it in quercetin equivalents.

Conclusion

Peptides incorporating this compound represent a promising class of novel antioxidants. The steric hindrance provided by the methyl groups is expected to enhance their radical scavenging capabilities and improve their stability. While further research is needed to generate comprehensive quantitative data and to fully elucidate their cellular mechanisms of action, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these modified peptides in combating oxidative stress-related diseases. The continued investigation into Dmt-containing peptides is poised to contribute significantly to the development of next-generation antioxidant therapies.

The Evolving Landscape of 2',6'-Dimethyltyrosine: A Technical Review of its Applications in Research and Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dimethyltyrosine (Dmt) is a synthetically-derived, conformationally constrained analog of the amino acid tyrosine. Its unique structural properties, arising from the presence of two methyl groups on the aromatic ring, have established it as a critical building block in medicinal chemistry and pharmacology. This technical guide provides a comprehensive review of the applications of Dmt, with a primary focus on its pivotal role in the development of novel opioid receptor modulators. We will delve into the synthetic methodologies, pharmacological impact, and structure-activity relationships of Dmt-containing peptides, presenting key quantitative data in structured tables and illustrating complex pathways and workflows with detailed diagrams.

Introduction: The Significance of Conformational Constraint

The introduction of steric hindrance through the dimethyl substitution on the tyrosine ring in this compound (Dmt) significantly restricts the rotational freedom of the side chain. This conformational rigidity is a key attribute that medicinal chemists leverage to enhance the pharmacological properties of bioactive peptides. By locking the orientation of the aromatic side chain, Dmt can enforce a specific binding conformation, leading to improved receptor affinity, selectivity, and potency. This has been most notably demonstrated in the field of opioid research, where the substitution of endogenous tyrosine with Dmt in peptide sequences has yielded compounds with profound effects on opioid receptor signaling. [1][2]

Core Applications in Opioid Receptor Modulation

The most extensive application of Dmt lies in the design and synthesis of novel ligands for opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes. The incorporation of Dmt has been instrumental in developing potent and selective agonists and antagonists.

Enhancing Affinity and Selectivity

The landmark discovery of H-Dmt-Tic-OH, a potent and selective δ-opioid receptor antagonist, underscored the potential of Dmt in fine-tuning receptor interactions. [3]The constrained nature of the Dmt residue is believed to favor a bioactive conformation that maximizes binding affinity and discriminates between different opioid receptor subtypes. [1]This principle has been applied to numerous opioid peptides, leading to the development of important research tools and potential therapeutics.

Notable Dmt-Containing Opioid Peptides

Several Dmt-containing compounds have emerged as significant players in opioid pharmacology:

-

SUPER-DALDA: A potent µ-opioid receptor agonist. [3]* Bendavia: A mitochondrially-targeted peptide with therapeutic potential. [3]* Eluxadoline: A peripherally acting µ-opioid receptor agonist used for the treatment of irritable bowel syndrome with diarrhea. [3]* Deltorphin and Enkephalin Analogs: Substitution of the N-terminal tyrosine with Dmt in these endogenous opioid peptides has been shown to improve opioid receptor affinity and biological activity. [4] The following table summarizes the pharmacological data for selected Dmt-containing opioid peptides.

| Compound | Target Receptor(s) | Activity | IC50 (nM) | pA2 | Reference |

| H-Dmt-Tic-Asp-Bid | δ | Agonist | 0.12 (MVD) | [2][5] | |

| H-Dft-Tic-Asp-Bid | δ | Antagonist | 8.95 | [2][5] | |

| H-Tyr-Tic-Asp*-Bid | δ | Antagonist | 8.85 | [2][5] | |

| Dmt¹-Deltorphin B | δ | Agonist | 0.32-0.53 (MVD) | [2][5] |

MVD: Mouse Vas Deferens assay

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure (S)-2',6'-Dimethyltyrosine can be challenging due to the steric hindrance imposed by the dimethyl groups. [3]Several synthetic strategies have been developed to overcome this hurdle.

Enantioselective Hydrogenation

One of the earliest and most utilized methods involves the asymmetric hydrogenation of a pro-chiral enamide precursor. This method can be performed on a large scale but often requires high catalyst loading and forcing conditions. [3]

Experimental Protocol: Asymmetric Hydrogenation for (S)-N-Boc-2',6'-dimethyltyrosine [3]

-

Precursor: (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate

-

Catalyst: [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ (1 mol%)

-

Solvent: Methanol (B129727)

-

Conditions: 60 °C, 60 psi H₂ pressure

-

Procedure: The precursor is dissolved in methanol and charged into a pressure reactor with the chiral rhodium catalyst. The reactor is pressurized with hydrogen gas and heated. After the reaction is complete, the solvent is removed, and the product is purified to yield (S)-N-Boc-2,6-dimethyltyrosine.

Microwave-Assisted Negishi Coupling

A more recent and efficient approach utilizes a microwave-assisted Negishi coupling as the key C-C bond-forming step. This method offers a rapid and versatile route to Boc-protected Dmt and its derivatives. [6][7]

Experimental Protocol: Microwave-Assisted Negishi Coupling for Boc-Dmt Synthesis [6][7]

-

Starting Materials: An organozinc reagent derived from a protected tyrosine precursor and an appropriate aryl halide.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.

-

Solvent: A suitable organic solvent, like THF or DMF.

-

Conditions: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration to drive the cross-coupling reaction.

-

Procedure: The organozinc reagent is prepared in situ or pre-formed and then mixed with the aryl halide and palladium catalyst in the reaction vessel. The vessel is sealed and heated in a microwave reactor. Upon completion, the reaction is worked up, and the product is purified by chromatography.

The following diagram illustrates a generalized workflow for the synthesis of Dmt-containing peptides using solid-phase peptide synthesis (SPPS).

Beyond Opioids: Other Emerging Applications

While the primary application of Dmt is in opioid research, its unique properties are being explored in other areas as well.

Protein Engineering

Dmt can be incorporated into proteins to enhance their stability and functionality. [8]The steric bulk of the dimethyl groups can influence protein folding and create novel interaction surfaces.

Antioxidant Peptides

Peptides containing Dmt have been shown to possess antioxidant properties. The dimethyltyrosine residue can act as a scavenger of reactive oxygen species (ROS), potentially protecting cells from oxidative stress. [6]These peptides are often designed to be cell-permeable and can concentrate in mitochondria, the primary site of ROS production. [6] The proposed mechanism for the antioxidant activity of Dmt-containing peptides involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The steric hindrance from the adjacent methyl groups may also influence the reactivity and stability of the resulting phenoxyl radical.

Conclusion and Future Perspectives

This compound has proven to be a valuable tool for medicinal chemists, particularly in the development of potent and selective opioid receptor ligands. Its ability to impart conformational constraint has led to the discovery of novel compounds with improved pharmacological profiles. While its application in opioid research remains a major focus, the exploration of Dmt in protein engineering and as a component of antioxidant peptides is expanding. Future research will likely focus on the development of more efficient and scalable synthetic routes to Dmt and its derivatives, as well as the systematic investigation of its role in modulating the activity of other classes of bioactive peptides and proteins. The continued application of this unique amino acid analog holds significant promise for the future of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Biological Activities of 2',6'-Dimethyltyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2',6'-Dimethyltyrosine (Dmt) derivatives, with a primary focus on their well-documented interactions with opioid receptors. The incorporation of the Dmt residue has been a pivotal strategy in the development of potent and selective opioid receptor ligands. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Core Biological Activities: Opioid Receptor Modulation

The substitution of tyrosine with Dmt in peptide and peptidomimetic structures has been shown to significantly influence their affinity and efficacy at opioid receptors. The two methyl groups on the phenyl ring of Dmt restrict the conformational flexibility of the molecule, often leading to enhanced binding affinity and selectivity for specific opioid receptor subtypes, primarily the mu (μ) and delta (δ) receptors.

The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a cornerstone in the design of δ-opioid receptor ligands. Initially recognized as a highly selective δ-opioid receptor antagonist, modifications to this core structure have yielded potent agonists as well.

Table 1: Delta (δ) Opioid Receptor Binding Affinities and Functional Activities of Dmt-Containing Compounds

| Compound/Analog | Receptor Affinity (Ki, nM) | Functional Activity (pA2 or IC50, nM) | Activity Type | Reference |

| H-Dmt-Tic-OH | δ = 0.022 | pA2 = 8.2 (Ke = 5.7) | Antagonist | [1] |

| N-Me-Dmt-Tic-OH | δ = 0.2 | pA2 = 8.5 (Ke = 2.8) | Antagonist | [1] |

| N,N-Me2-Dmt-Tic-OH | δ = 0.12 | pA2 = 9.4 (Ke = 0.28) | Antagonist | [1] |

| N,N-Me2-Dmt-Tic-Ala-OH | δ = 0.0755 | pA2 = 9.6 (Ke = 0.22) | Antagonist | [1] |

| Dimeric Dmt-Tic Analogs | δ = 0.06-1.53 | pA2 = 10.42-11.28 | Antagonist | [2][3] |

| H-Dmt-Tic-NH-CH(CH2-Bid)COOH | δ = 0.042 | IC50 = 0.015 | Agonist | [4][5] |

| H-Dmt-Tic-NH-CH2-Bid(CH2-COOH) | --- | Ke = 0.27 | Antagonist | [4][5] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a twofold shift in the concentration-response curve of an agonist. Ke is the equilibrium dissociation constant of the antagonist. IC50 is the concentration of a drug that gives a half-maximal inhibitory response.

Dmt derivatives have also been developed as highly potent and selective μ-opioid receptor agonists. The incorporation of Dmt in place of the N-terminal tyrosine in endomorphin-2 analogs, for instance, has led to compounds with significantly improved affinity for the μ-opioid receptor.

Table 2: Mu (μ) Opioid Receptor Binding Affinities of Dmt-Containing Compounds

| Compound/Analog | Receptor Affinity (Ki, nM) | Receptor Selectivity (μ vs δ) | Activity Type | Reference |

| (S,S,S,R)-5 (Dmt analog) | 0.16 | High | Agonist | [6][7] |

| (S,S,S,R)-6 (Dmt analog) | 0.29 | High | Agonist | [6][7] |

| (S,S,S,R)-7 (Dmt analog) | 0.21 | High | Agonist | [6][7] |

| Dmt-Aba-Gly-NH-CH2-Ph | μ = 0.46 | High for μ | Agonist | |

| Dmt-Aba-Gly-NH-Ph | μ = 1.48 | High for μ | Agonist | |

| Dmt(1)-substituted cyclic endomorphin-2 analogs | High affinity for μ | --- | Agonist | [8] |

Experimental Protocols

The characterization of this compound derivatives typically involves a combination of in vitro binding and functional assays.

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.